pelargonidin-3,5-di-O-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthocyanidin 3,5-di-O-beta-D-glucoside betaine is the oxonium betaine of anthocyanidin 3,5-di-O-beta-D-glucoside arising from selective deprotonation of the 7-hydroxy group. It is a conjugate base of an anthocyanidin 3,5-di-O-beta-D-glucoside.
Scientific Research Applications
1. Biological Activities Pelargonidin-3,5-di-O-beta-D-glucoside, as part of anthocyanin compositions, has shown a range of biological activities. Notably, it exhibits potent anticancer effects against various human cell lines, including prostate, renal, and leukemia cells. These effects are attributed to its ability to scavenge radicals and inhibit cell proliferation (Lee, Lee, & Choung, 2011).
2. Antithrombotic and Antiplatelet Activities Research indicates that pelargonidin, including its glucoside-conjugated form, pelargonidin-3-glucoside, has significant antithrombotic and antiplatelet activities. These effects include prolonging clotting times, inhibiting thrombin and FXa activities, and reducing the ratio of plasminogen activator inhibitor-1 to tissue plasminogen activator, suggesting a role in improving blood circulation (Ku et al., 2016).
3. Structural and Antioxidant Properties Studies on the stability and antioxidant activity of pelargonidin glucosides reveal insights into their pH, metal-ionic, and thermal stability. These studies provide valuable information for their potential application in the food industry and for therapeutic purposes (Li et al., 2021).
4. Structural Activity and Inhibition Efficiency Pelargonidin and its glucoside have been studied for their structural properties using quantum chemical calculations. This research aids in understanding their potential pharmaceutical applications, including in treatments for conditions like diabetes (Praveena et al., 2022).
5. Attenuation of Atherosclerosis Pelargonidin shows potential preventive effects against atherosclerosis by inhibiting proliferation and migration in human aortic smooth muscle cells. This effect is achieved through the direct inhibition of focal adhesion kinase activity (Son et al., 2014).
6. Encapsulation in Nanoliposomes for Hepatocyte Protection Pelargonidin-3-O-glucoside encapsulated in pectin-chitosan-nanoliposomes has been found effective in recovering palmitic acid-induced hepatocyte injury. This encapsulation enhances the stability and bioactivity of pelargonidin in physiological environments (Karim et al., 2022).
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one |
InChI |
InChI=1S/C27H30O15/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27/h1-7,17-24,26-30,32-37H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |
InChI Key |
DVEHRCKXTZYDME-ZOTFFYTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.